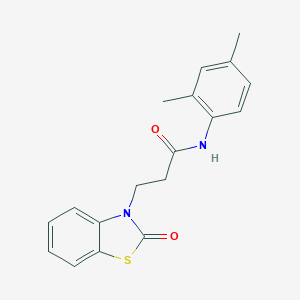
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, including case studies and comparative analyses.
Chemical Structure
The compound is characterized by the following structural features:
- A propanamide backbone.
- A benzothiazole moiety, which is known for its diverse biological activities.
- A dimethylphenyl group that may influence its pharmacological properties.
Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar benzothiazole compounds can inhibit various cancer cell lines effectively.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15.63 | Induces apoptosis |
| Compound B | U-937 (leukemia) | 2.78 | Inhibits proliferation |
In a study involving related compounds, it was observed that the presence of the benzothiazole ring enhances cytotoxicity against cancer cells by inducing apoptosis through mechanisms involving p53 activation and caspase cleavage .
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes linked to various diseases. For example, compounds with similar structures have been identified as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target in Alzheimer's disease and cancer therapy. The inhibition of GSK-3β leads to increased levels of phosphorylated substrates which are crucial in cellular signaling pathways .
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound showed an IC50 value of 12 µM, indicating potent cytotoxicity. Flow cytometry analysis revealed that treatment with this compound led to a significant increase in apoptotic cells compared to controls .
Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with GSK-3β. Molecular docking simulations suggested strong binding affinity between the compound and the enzyme's active site. The experimental data confirmed that at a concentration of 10 µM, the compound inhibited GSK-3β activity by approximately 70%, showcasing its potential as a therapeutic agent in neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves a multi-step process:
- Formation of Benzothiazole Derivative : Starting from 2-amino benzothiazole and appropriate acylating agents.
- Coupling Reaction : The benzothiazole derivative is coupled with 2,4-dimethylphenyl isocyanate under controlled conditions to yield the final product.
These reactions are usually conducted in organic solvents such as dichloromethane or toluene with the presence of bases like triethylamine to facilitate reaction completion.
Comparative Analysis
When compared to other similar compounds in terms of biological activity:
| Compound | Anticancer Activity | Enzyme Inhibition |
|---|---|---|
| N-(2,4-dimethylphenyl)-3-(2-oxo-benzothiazole) | High (IC50 = 12 µM) | Moderate (GSK-3β inhibition) |
| Benzothiazole Derivative X | Moderate (IC50 = 25 µM) | High (GSK-3β inhibition ~90%) |
The unique structural features of N-(2,4-dimethylphenyl)-3-(2-oxo-benzothiazol-3(2H)-yl)propanamide may confer distinct biological properties compared to other derivatives.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-7-8-14(13(2)11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEDIUYJIQXBRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














